molecular formula C21H14BrNO2S2 B11135309 (5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11135309
M. Wt: 456.4 g/mol
InChI Key: WUWPLNLIXNYUMY-XDHOZWIPSA-N
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Description

(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a bromophenyl group, and a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-furylmethylidene-3-methylphenylthiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a furan ring, bromophenyl group, and thiazolidinone core

Properties

Molecular Formula

C21H14BrNO2S2

Molecular Weight

456.4 g/mol

IUPAC Name

(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H14BrNO2S2/c1-13-3-2-4-16(11-13)23-20(24)19(27-21(23)26)12-17-9-10-18(25-17)14-5-7-15(22)8-6-14/h2-12H,1H3/b19-12+

InChI Key

WUWPLNLIXNYUMY-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/SC2=S

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)SC2=S

Origin of Product

United States

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